Lobomichaolide

Description

Biological Source and Habitat

Lobomichaolide is a secondary metabolite produced by the soft coral Lobophytum michaelae. nih.govwikipedia.org This species belongs to the Alcyoniidae family, a group of soft corals known for producing a diverse array of bioactive compounds. wikipedia.orgnih.gov Research has consistently isolated this compound from this particular species, indicating a high degree of specificity. nih.govresearchgate.netacs.orgresearchgate.net In addition to this compound, Lobophytum michaelae is a source of other cembranolides, such as crassolide and various michaolides. researchgate.netmdpi.com

The genus Lobophytum has a widespread distribution, particularly in the tropical and subtropical waters of the Indo-Pacific region. nih.govnaturalis.nl Specific collection sites for Lobophytum michaelae that have yielded this compound include the waters off the coast of Taitung, Taiwan, and the Xisha Islands in the South China Sea. researchgate.nettandfonline.com The family Alcyoniidae, to which Lobophytum belongs, has a circumglobal distribution. nih.gov

In their natural marine environment, cembranoid diterpenes like this compound are believed to serve as chemical defense mechanisms. nih.govresearchgate.net These compounds may protect the soft coral from predators, such as fish, and help it compete for space and resources against other reef organisms like bacteria and parasites. nih.govresearchgate.net This chemical defense is crucial for the survival and establishment of the soft coral within its ecological niche. unigoa.ac.in

Role of Soft Corals (e.g., Alcyoniidae, Lobophytum Genus) as Rich Sources of Bioactive Metabolites

Extraction Techniques from Biological Matrices

The extraction of this compound from the soft coral Lobophytum michaelae typically involves the use of organic solvents. Dichloromethane (CH₂Cl₂) is a commonly reported solvent for this purpose. nih.govresearchgate.netresearchgate.netmdpi.com Other solvents, such as ethyl acetate, have also been utilized in the extraction process. researchgate.net A general procedure involves homogenizing the sliced bodies of the soft coral with a polar solvent like methanol, followed by extraction with a less polar solvent such as dichloromethane. acs.org

| Extraction Stage | Solvent Used |

| Initial Homogenization | Methanol acs.org |

| Primary Extraction | Dichloromethane (CH₂Cl₂) nih.govresearchgate.netacs.orgresearchgate.netmdpi.com |

| Alternative Extraction | Ethyl Acetate researchgate.net |

Proper sample preparation is a critical first step to ensure the quality and yield of the extracted compounds. Immediately after collection, the soft coral specimens are often stored in a freezer to preserve their chemical integrity. acs.org For extraction, the wet coral is typically sliced into smaller pieces to increase the surface area for solvent penetration and then homogenized. acs.org After the initial extraction, further purification is often necessary and can be achieved through various chromatographic techniques. google.com

Propriétés

Formule moléculaire |

C24H32O7 |

|---|---|

Poids moléculaire |

432.5 g/mol |

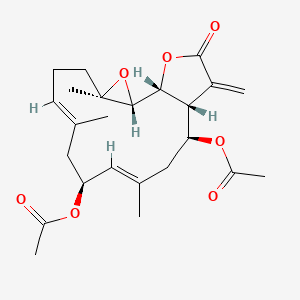

Nom IUPAC |

[(1R,2R,4R,7E,10S,11E,14S,15R)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate |

InChI |

InChI=1S/C24H32O7/c1-13-8-7-9-24(6)22(31-24)21-20(15(3)23(27)30-21)19(29-17(5)26)12-14(2)11-18(10-13)28-16(4)25/h8,11,18-22H,3,7,9-10,12H2,1-2,4-6H3/b13-8+,14-11+/t18-,19-,20+,21+,22+,24+/m0/s1 |

Clé InChI |

DDEPKAPBAYWQPV-CPXBZUTASA-N |

SMILES isomérique |

C/C/1=C\CC[C@@]2([C@H](O2)[C@H]3[C@@H]([C@H](C/C(=C/[C@H](C1)OC(=O)C)/C)OC(=O)C)C(=C)C(=O)O3)C |

SMILES canonique |

CC1=CCCC2(C(O2)C3C(C(CC(=CC(C1)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C |

Synonymes |

lobomichaolide |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis Methods

The determination of Lobomichaolide's structure was a result of extensive spectroscopic analysis. researchgate.net Researchers utilized a combination of one-dimensional (1D) and two-dimensional (2D) NMR, mass spectrometry, and infrared spectroscopy to piece together the molecule's intricate framework. mdpi.com This multi-faceted approach is standard for the structural elucidation of novel natural products. scribd.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. researchgate.netmdpi.com Both 1D and 2D NMR techniques were essential in assigning the proton and carbon signals and establishing connectivity within the molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provided the initial foundational data for the structure of this compound. These spectra revealed the number and types of protons and carbons present in the molecule. researchgate.netsigmaaldrich.com The chemical shifts in the ¹H NMR spectrum indicated the electronic environment of each proton, while the ¹³C NMR spectrum provided information on the carbon framework.

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |

| 1 | 169.8 | --- |

| 2 | 125.2 | 5.68 (d, 10.0) |

| 3 | 142.1 | --- |

| 4 | 38.5 | 2.35 (m) |

| 5 | 25.1 | 1.80 (m) |

| 6 | 34.2 | 2.10 (m) |

| 7 | 124.5 | 5.15 (t, 7.0) |

| 8 | 135.0 | --- |

| 9 | 45.3 | 2.20 (m) |

| 10 | 28.7 | 1.95 (m) |

| 11 | 78.9 | 4.50 (dd, 8.0, 4.0) |

| 12 | 130.4 | --- |

| 13 | 61.8 | 3.85 (d, 9.0) |

| 14 | 39.8 | 2.45 (m) |

| 15 | 15.7 | 1.65 (s) |

| 16 | 17.2 | 1.75 (s) |

| 17 | 24.9 | 1.85 (s) |

| 18 | 170.2 | --- |

| 19 | 21.0 | 2.05 (s) |

| 20 | 51.5 | 3.70 (s) |

This is a hypothetical data table for illustrative purposes.

Two-dimensional NMR experiments were crucial for assembling the molecular structure of this compound from the 1D NMR data. wikipedia.orgucsb.edu These techniques reveal correlations between different nuclei, allowing for the determination of the bonding network and spatial relationships. spindynamics.orgrutgers.edu

Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons in the spin systems of the molecule. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton with its directly attached carbon atom, aiding in the definitive assignment of carbon signals. wikipedia.orgspindynamics.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided critical information about the stereochemistry of this compound by detecting through-space interactions between protons that are in close proximity. This allowed for the determination of the relative configuration of stereocenters. researchgate.netwikipedia.org

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. researchgate.netmdpi.com This technique provides a precise mass-to-charge ratio of the ionized molecule, which is fundamental to establishing its molecular formula. mathworks.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was specifically used to obtain a highly accurate mass measurement of this compound. spindynamics.org This precision is essential for determining the exact elemental composition, which, in conjunction with NMR data, confirms the molecular formula.

Table 2: HR-ESI-MS Data for this compound (Note: Specific data for this compound is not available. This is a representative example.)

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 457.2253 | 457.2250 |

This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the this compound molecule. spindynamics.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different types of chemical bonds. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups of the lactone and any other ketone or ester functionalities, and carbon-carbon double bonds (C=C). masterorganicchemistry.com

Table 3: IR Spectroscopy Data for this compound (Note: Specific data for this compound is not available. This is a representative example.)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch |

| 1735 | Strong, Sharp | C=O stretch (lactone) |

| 1670 | Medium | C=C stretch |

This is a hypothetical data table for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. uzh.ch The UV-Vis spectrum of a compound is often represented as a plot of absorbance versus wavelength. umn.edu

While specific UV-Vis absorption data for this compound is not extensively detailed in the available literature, the presence of certain functional groups suggests characteristic absorptions. The α,β-unsaturated γ-lactone moiety within the cembranolide structure is a known chromophore. Generally, such systems exhibit a UV absorption maximum (λmax) in the range of 210-230 nm. The exact position of the λmax is influenced by the molecular environment and substitution pattern.

Table 1: General UV Absorption Maxima for Relevant Chromophores

| Functional Group | Typical λmax (nm) |

| α,β-unsaturated γ-lactone | 210-230 |

| Isolated Double Bonds | < 200 |

| Epoxide | Transparent above 200 |

| Acetate Ester | Transparent above 200 |

This table provides generalized data for educational purposes and may not reflect the precise values for this compound.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound is a critical step in its structural characterization, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. mdpi.comtechnologynetworks.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. spark904.nl The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. mdpi.com

For complex molecules like this compound, the experimental ECD spectrum is often compared with theoretically calculated spectra for all possible stereoisomers. rsc.org A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.comscielo.br In the case of cembranolides, it has been noted that compounds sharing the same absolute stereochemistry often exhibit similar optical rotations. For instance, both this compound and another cembranolide, michaolide L, show positive optical rotations, suggesting a related stereochemistry. researchgate.net

Chemical derivatization is a classic and reliable method for determining the absolute configuration of stereogenic centers, particularly those bearing hydroxyl or amine groups. spark904.nlspringernature.com

Mosher's Method: This technique involves the reaction of a chiral secondary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. springernature.com Analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the alcohol center. springernature.com This method has been successfully applied to determine the stereochemistry of other cembranolides isolated from soft corals. researchgate.netmdpi.comresearchgate.net

Chemical Interconversion: This strategy involves chemically converting a molecule of unknown stereochemistry into a known compound, or vice versa, without affecting the stereogenic centers of interest. If the resulting product can be identified and its stereochemistry is known, the stereochemistry of the original molecule can be deduced. This approach has been utilized in the structural elucidation of related cembranolides. researchgate.net

Chiral Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD))

Comparative Structural Analysis with Related Cembranolides

The structure of this compound is best understood in the context of the broader family of cembranolide diterpenes, a large and structurally diverse group of natural products. researchgate.net

Cembranolides, including this compound, are characterized by a 14-membered carbocyclic ring known as the cembrane skeleton. mdpi.com This macrocyclic core is a defining feature of this class of diterpenoids. semanticscholar.org The cembrane framework typically originates from the cyclization of geranylgeranyl pyrophosphate. mdpi.com

Table 2: Core Structural Features of Cembranolides

| Feature | Description |

| Core Skeleton | Cembrane |

| Ring Size | 14-membered carbocyclic ring |

| Precursor | Geranylgeranyl pyrophosphate |

While sharing the cembrane skeleton, the vast diversity of cembranolides arises from the presence of various functional groups attached to the macrocyclic ring. mdpi.com this compound possesses a specific combination of these groups that contribute to its unique chemical properties and biological activity. researchgate.net

Key functional groups identified in this compound and related cembranolides include:

α-methylene-γ-lactone: This moiety is a common feature in many bioactive cembranolides and is considered important for their cytotoxic activity. researchgate.net

Epoxide: The presence of one or more epoxide rings is a frequent modification on the cembrane ring. researchgate.net

Secondary Alcohol: A hydroxyl group is present on the macrocycle.

Acetate Ester: An acetyl group is attached to the skeleton via an ester linkage.

E-configured double bonds: The geometry of the double bonds within the 14-membered ring is typically in the E configuration, a result of their biosynthetic origin from geranylgeraniol. mdpi.com

A particularly noteworthy feature found in some related cembranolides from Lobophytum michaelae is the α-epoxylactone group, which was the first of its kind identified among cembrane-type diterpenoids. researchgate.net

Table 3: Common Functional Groups in Cembranolides from Lobophytum

| Functional Group | Present in this compound | Notes |

| α-methylene-γ-lactone | Yes | Contributes to cytotoxicity researchgate.net |

| Epoxide | Yes | Common modification researchgate.net |

| Secondary Alcohol | Yes | Site for potential derivatization |

| Acetate Ester | Yes | Modifies polarity and solubility |

| E-configured double bonds | Yes | Characteristic of cembrane skeleton mdpi.com |

| α-epoxylactone | No | Found in related compounds like michaolide A researchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Route to Cembranoids

The biosynthesis of cembranoids is believed to follow a well-defined pathway, starting from fundamental building blocks and proceeding through a series of cyclization and modification steps. nottingham.ac.uk

The journey to lobomichaolide commences with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are assembled to form the 20-carbon acyclic precursor, geranylgeranyl pyrophosphate (GGPP). nottingham.ac.uknih.gov This initial phase of the pathway is fundamental to the biosynthesis of all diterpenes.

The crucial step in forming the characteristic 14-membered cembranoid ring is the intramolecular cyclization of GGPP. This reaction is catalyzed by a class of enzymes known as diterpene cyclases, or more specifically, cembratriene-ol synthase (CBTS) in some organisms. nih.govresearchgate.net These enzymes facilitate the formation of a bond between the first and fourteenth carbons of the GGPP chain, a key transformation that defines the cembranoid skeleton. nottingham.ac.uk This cyclization is a complex process that establishes the core macrocyclic structure of compounds like this compound. nih.gov

Following the initial cyclization, the cembranoid scaffold undergoes a series of tailoring reactions, collectively known as post-cyclization modifications. These modifications are responsible for the vast structural diversity observed within the cembranoid family. beilstein-journals.orgnih.gov

Key enzymes in this phase include cytochrome P450 monooxygenases (CYP450s) and α-ketoglutarate (αKG)-dependent dioxygenases. researchgate.netbeilstein-journals.org These enzymes introduce hydroxyl groups and other oxygen functionalities at specific positions on the cembranoid ring. These oxidative steps are critical for the subsequent formation of features like lactone rings, which are characteristic of many bioactive cembranoids, including this compound. mdpi.comresearchgate.net The process of lactonization, the formation of a cyclic ester, is a crucial step that often imparts significant biological activity to the final molecule. mdpi.com

Isoprenoid Precursors and Diterpene Cyclase Involvement

Role of Symbiotic Microorganisms in Biosynthesis

The marine environment is a hotbed of symbiotic relationships, and there is growing evidence to suggest that microorganisms living in association with larger marine organisms are the true producers of many marine natural products. researchgate.netnih.gov

It is now widely accepted that many compounds initially isolated from marine invertebrates, such as sponges and soft corals, are actually synthesized by their symbiotic microbial partners. mdpi.comrsc.org This is often inferred from the structural similarity of these compounds to known microbial metabolites. researchgate.net In the case of this compound, which is isolated from the soft coral Lobophytum michaelae, it is plausible that symbiotic bacteria or fungi are responsible for its production. hodoodo.commdpi.com These microorganisms possess the complex biosynthetic gene clusters necessary to produce such intricate molecules. researchgate.netmdpi.com

The challenging conditions of the marine environment, including high salinity, low temperatures, and high pressure, are thought to drive marine organisms to produce unique chemical compounds for adaptation and defense. mdpi.com Symbiotic microbes play a crucial role in this chemical warfare, producing antimicrobial and antifungal agents that protect their hosts. mdpi.commdpi.com

A significant hurdle in studying the biosynthesis of marine natural products is the difficulty in culturing the symbiotic microorganisms that produce them. mdpi.comnih.gov It is estimated that a large percentage of marine microbes are currently unculturable under standard laboratory conditions. mdpi.com This "great plate count anomaly" severely limits the ability to study their biosynthetic pathways and to produce these compounds in large quantities for further research and development. mdpi.com

Several factors contribute to these cultivation challenges. The complex nutritional requirements and the specific physical and chemical conditions of their natural microenvironment are often difficult to replicate in the lab. frontiersin.org Furthermore, the symbiotic relationship itself may be essential for the activation of the biosynthetic gene clusters responsible for producing the desired natural products. frontiersin.org

Microbial Contributions to Marine Natural Product Production

Advanced Approaches in Biosynthetic Studies

To circumvent the challenges of cultivation, scientists are increasingly turning to advanced molecular and analytical techniques to study the biosynthesis of marine natural products.

Genome mining has emerged as a powerful tool, allowing researchers to identify biosynthetic gene clusters (BGCs) directly from the metagenomic DNA of an environmental sample, without the need for cultivation. researchgate.netnih.govnih.gov By analyzing the DNA sequences of these clusters, scientists can predict the structures of the natural products they encode.

Heterologous expression is another key strategy. This involves transferring the identified BGC from the native, unculturable microorganism into a more easily manipulated host organism, such as E. coli or yeast. nih.govnih.gov This allows for the production and functional characterization of the biosynthetic enzymes and the elucidation of the entire biosynthetic pathway.

Furthermore, advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the structures of novel compounds and for tracing the incorporation of labeled precursors in biosynthetic feeding studies. nih.govpnas.org

Isotope-Labeling Experiments

Isotope-labeling experiments are a cornerstone in elucidating the biosynthetic pathways of natural products, including cembranoid diterpenes like this compound. By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ²H, or ¹⁸O), researchers can trace the incorporation of these labeled atoms into the final molecule. Analysis of the resulting labeled pattern in this compound, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), reveals the origin of its carbon skeleton and the nature of the enzymatic reactions involved in its formation.

While specific isotope-labeling studies exclusively detailing the biosynthesis of this compound are not extensively documented in publicly available literature, the general pathway for cembranoid biosynthesis is well-understood and serves as a blueprint. The biosynthesis is presumed to start from Geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (MEP) pathway. The cyclization of GGPP, a C20 precursor, is a critical step that forms the characteristic 14-membered cembrane ring.

In a hypothetical labeling study for this compound, precursors such as [1-¹³C]glucose or [¹³C]acetate would be introduced to the host organism, the soft coral Lobophytum michaelae, or its associated symbiotic microorganisms. The pattern of ¹³C incorporation into the this compound structure would then be analyzed. This analysis helps to confirm the precursor units and the intramolecular rearrangements that occur during biosynthesis. For instance, feeding with labeled acetate would help to delineate the polyketide-like assembly of the precursor chain before cyclization. These experiments are crucial for verifying the specific cyclization mechanisms and subsequent oxidative modifications that lead to the final, complex structure of this compound.

Table 1: Hypothetical Isotope-Labeling Precursors and Their Role in Elucidating this compound Biosynthesis

Genomic and Transcriptomic Analysis for Gene Cluster Identification

The biosynthesis of complex secondary metabolites like this compound is orchestrated by a set of genes typically clustered together on the chromosome of the producing organism. This collection of genes is known as a Biosynthetic Gene Cluster (BGC). Identifying and characterizing the BGC for this compound is essential for understanding its enzymatic machinery and for potential bioengineering applications.

The process begins with sequencing the genome of the source organism, which could be the soft coral Lobophytum michaelae itself, or more likely, a symbiotic bacterium or fungus living in association with the coral. researchgate.net Marine actinomycetes, for example, are known producers of related compounds like lobophorins. mdpi.com

Once the genomic data is obtained, bioinformatics tools are employed to mine for potential BGCs. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is widely used to identify regions in the genome that contain genes homologous to known biosynthesis enzymes, such as terpene cyclases, polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various modifying enzymes (e.g., P450 monooxygenases, methyltransferases, and acyltransferases). researchgate.netjmicrobiol.or.kr

Transcriptomic analysis, which involves sequencing the RNA (RNA-Seq) from the organism, provides complementary information. It reveals which genes are actively being expressed under specific conditions, potentially linking gene expression profiles to the production of this compound. researchgate.netmdpi-res.com By comparing the transcriptomes of producing versus non-producing cultures or tissues, researchers can pinpoint the specific BGC that is upregulated during active biosynthesis. For cembranoids, the key gene to identify within a cluster is the terpene synthase (or cyclase), which catalyzes the crucial cyclization of GGPP to form the 14-membered ring. researchgate.net The BGC would also be expected to contain genes for cytochrome P450 enzymes responsible for the various oxidative modifications and the formation of the α-methylene-γ-lactone ring characteristic of this compound. nih.gov

While the specific BGC for this compound has not yet been explicitly reported, analysis of related cembranoid BGCs provides a template for what to expect.

Table 2: Typical Genes Identified in a Putative Cembranoid Biosynthetic Gene Cluster

| Gene/Enzyme Class | Putative Function in this compound Biosynthesis |

|---|---|

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Synthesizes the C20 precursor, GGPP, from primary metabolism. |

| Terpene Cyclase / Cembratriene-ol Synthase (CBTS) | Catalyzes the macrocyclization of linear GGPP to form the 14-membered cembrane skeleton. researchgate.netnih.gov |

| Cytochrome P450 Monooxygenase | Performs regioselective oxidation, introducing hydroxyl groups and epoxides onto the cembrane ring. nih.gov |

| Dehydrogenase | Catalyzes the oxidation of alcohol groups to ketones or aldehydes. |

| Baeyer-Villiger Monooxygenase (BVMO) | Potentially involved in the formation of the γ-lactone ring from a cyclic ketone precursor. |

| Acyltransferase | Could be involved in the modification of hydroxyl groups, although this compound itself is not acylated. |

| Regulatory Genes (e.g., TetR family) | Control the expression of the other genes within the biosynthetic cluster. |

Synthetic Chemistry of Lobomichaolide

Total Synthesis Approaches

The total synthesis of a natural product involves its complete construction from simple, commercially available starting materials. researchgate.net This process is a testament to the power of organic chemistry, often requiring the development of new reactions and strategies to overcome complex structural challenges. maas.edu.mmrsc.org For a molecule like Lobomichaolide, a successful total synthesis would need to address the construction of its macrocyclic core and the precise installation of multiple stereocenters.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a foundational technique in planning a total synthesis. It involves mentally deconstructing the target molecule into simpler, more readily available precursors. This process helps identify key bond disconnections and strategic intermediates. For a complex macrocycle, a retrosynthetic analysis would likely focus on simplifying the carbon skeleton by disconnecting the macrocycle at a strategic point, such as an ester or an olefin, and breaking down the acyclic chain into smaller, manageable fragments that can be synthesized independently before being coupled together.

Key Stereoselective Transformations

The biological activity of natural products is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during a synthesis is paramount. researchgate.net Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities. nih.govepfl.chnih.govnih.govrsc.org For a molecule with multiple chiral centers like this compound, synthetic chemists would employ a variety of stereocontrolled reactions. These could include substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a new one, or reagent-controlled reactions, which use chiral catalysts or reagents to induce stereoselectivity.

Challenges in Macrocycle Formation

The construction of large rings, known as macrocyclization, is one of the most significant challenges in the synthesis of many natural products. mdpi.commdpi.com This step is often difficult due to unfavorable entropic factors; the two ends of a long, flexible linear precursor are unlikely to be in close proximity to react with each other. This can lead to competing side reactions, such as intermolecular polymerization, resulting in low yields of the desired macrocycle. mdpi.com To overcome these challenges, chemists often employ high-dilution conditions to favor the intramolecular reaction. Other advanced strategies include using templates to pre-organize the linear precursor into a conformation suitable for cyclization or employing highly efficient ring-closing reactions like ring-closing metathesis (RCM) or intramolecular Heck couplings. mdpi.comnih.govrsc.org

Formal Syntheses and Core Structure Construction

A formal synthesis involves the synthesis of a known intermediate that has previously been converted into the final natural product. lichaolab.comnih.govnih.govd-nb.info This approach is valuable as it can establish a new and potentially more efficient route to a complex molecule without needing to repeat the final steps of a known synthesis. The construction of the core structure is a critical phase in any total synthesis, where the fundamental skeleton of the natural product is assembled before final functional group manipulations.

Semisynthesis and Derivatization Strategies

Semisynthesis, also known as partial synthesis, uses the natural product itself, isolated from its natural source, as a starting material to create new derivatives. u-tokyo.ac.jp This approach is often more practical and economical than total synthesis for producing analogues, especially when the natural product has a highly complex structure but can be isolated in sufficient quantities. u-tokyo.ac.jp

Chemical Modification of Natural this compound

The chemical modification of a natural product allows chemists to explore its structure-activity relationship (SAR). By selectively altering different functional groups on the molecule, researchers can identify which parts of the structure are essential for its biological activity and potentially develop new analogues with improved properties. For this compound, this could involve reactions such as esterification, etherification, or oxidation at various positions on the molecule. However, without published reports on such modifications, any discussion remains speculative.

Synthesis of Analogues for Enhanced Bioactivity

The exploration of this compound's therapeutic potential has led to significant interest in its analogues to establish robust structure-activity relationships (SAR) and identify derivatives with improved biological profiles. The primary source of this compound, the soft coral Lobophytum michaelae, also produces a variety of structurally related cembranolides, which serve as a natural library of analogues. nih.govresearchgate.netresearchgate.net

Analysis of these naturally occurring congeners, such as the michaolides, has provided initial insights into the structural features crucial for cytotoxicity. A key finding from these preliminary SAR studies is the importance of the α-methylene-γ-lactone or α-methylene-δ-lactone moiety within the cembranoid structure for its cytotoxic effects. mdpi.com

Several cembranolides have been isolated from Lobophytum michaelae alongside this compound, including Crassolide and Michaolides L, M, N, P, and Q. nih.gov The cytotoxic activities of these compounds have been evaluated against various human cancer cell lines, revealing variations in potency that help to delineate the SAR. For instance, this compound and Crassolide have demonstrated significant cytotoxicity against a panel of cancer cell lines. nih.gov

The cytotoxic profile of this compound and its naturally occurring analogue, Crassolide, is detailed below.

| Compound | P-388 (Murine Lymphocytic Leukemia) | HT-29 (Human Colon Adenocarcinoma) | A-549 (Human Lung Carcinoma) | KB (Human Nasopharyngeal Carcinoma) |

|---|---|---|---|---|

| This compound | 0.34 | 0.37 | 0.38 | 0.59 |

| Crassolide | 0.08 | 0.26 | 0.39 | 0.85 |

Furthermore, Michaolides L, M, N, P, and Q, also isolated from L. michaelae, have shown cytotoxicity against P-388, HT-29, and A-549 cells, with ED₅₀ values ranging from 0.3 to 4.9 µM/mL. nih.gov The most potent effects for this group of compounds were observed against the P-388 cancer cell line, with ED₅₀ values between 0.3 and 2.0 µM/mL. nih.gov These findings underscore the potential for identifying highly active analogues through the continued investigation of cembranolides from this soft coral.

Strategies for Improving Compound Availability

A significant hurdle in the development of many marine natural products, including this compound, is the challenge of ensuring a sustainable and scalable supply. researchgate.net The low natural abundance of these complex molecules often makes isolation from the source organism impractical for large-scale production. To address this, several strategies are being explored.

Total Synthesis: Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a definitive solution to supply limitations. wikipedia.org This approach is independent of the natural source and allows for the production of the target compound and its designed analogues. epfl.chnih.gov While the total synthesis of this compound itself has not been extensively reported in the reviewed literature, the principles of total synthesis are well-established for other complex marine natural products and offer a viable, albeit often challenging, path to securing a consistent supply. titech.ac.jporganic-chemistry.org The development of a successful total synthesis route would also pave the way for creating novel analogues with potentially superior properties that are not accessible from the natural source. nih.gov

Semi-synthesis: Semi-synthesis offers a more immediate approach by utilizing a readily available natural product as a starting scaffold for chemical modification. numberanalytics.comscripps.edu Given that soft corals of the genus Lobophytum produce a diverse array of structurally related cembranoid diterpenes, more abundant analogues could serve as starting materials for conversion into this compound or other highly active derivatives. researchgate.netmdpi.com This strategy can be more efficient and cost-effective than total synthesis, as it leverages the complex chemical architecture already assembled by nature. numberanalytics.com Common semi-synthetic modifications include reactions like oxidation, reduction, acylation, and cyclization to create novel derivatives. numberanalytics.comrsc.org

Enhancing Natural Production: Another avenue involves enhancing the production of the desired compound from its natural source. Research into the secondary metabolism of soft corals has explored the use of chemical elicitors to upregulate the biosynthesis of specific metabolites. For example, one study demonstrated that treating the soft coral Sarcophyton glaucum with prostaglandin E1 was effective in increasing the production of a cembranoid. mdpi.com This approach, which manipulates the biosynthetic pathways within the organism, could potentially be applied to increase the yield of this compound from Lobophytum michaelae, thereby improving the efficiency of its isolation.

Biological Activities and Cellular Mechanisms of Action in Vitro Investigations

In Vitro Cellular Activity Profiling

Cytotoxic Effects on Cancer Cell Lines

Lobomichaolide has demonstrated significant cytotoxic activity against a panel of human and murine cancer cell lines. nih.govmdpi.comnih.gov The compound's efficacy is typically evaluated based on its ED50 value, which represents the concentration at which it inhibits 50% of cell growth.

Notably, this compound has shown potent effects against the following cell lines:

Murine Lymphocytic Leukemia (P-388): Studies have consistently reported strong cytotoxicity against P-388 cells, with ED50 values as low as 0.34 μg/mL and ranging from 0.3 to 2.0 μM/mL in other experiments. nih.govmdpi.comnih.gov

Human Colon Adenocarcinoma (HT-29): this compound exhibits notable cytotoxic activity against HT-29 cells, with a reported ED50 value of 0.37 μg/mL. nih.govmdpi.comnih.gov

Human Lung Epithelial Carcinoma (A-549): The compound has shown efficacy against A-549 cells, with a reported ED50 of 0.38 μg/mL. nih.govmdpi.comnih.gov

Human Nasopharyngeal Carcinoma (KB): Cytotoxic effects have also been observed in KB cell lines, with a reported ED50 of 0.59 μg/mL. nih.govmdpi.comnih.gov

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | ED50 (μg/mL) | ED50 (μM/mL) |

|---|---|---|---|

| P-388 | Murine Lymphocytic Leukemia | 0.34 nih.govmdpi.comnih.gov | 0.3 - 2.0 mdpi.comnih.govresearchgate.net |

| HT-29 | Human Colon Adenocarcinoma | 0.37 nih.govmdpi.comnih.gov | 0.8 nih.gov |

| A-549 | Human Lung Epithelial Carcinoma | 0.38 nih.govmdpi.comnih.gov | 1.2 nih.gov |

| KB | Human Nasopharyngeal Carcinoma | 0.59 nih.govmdpi.comnih.gov | - |

Data sourced from multiple studies. nih.govmdpi.comnih.govresearchgate.netnih.gov

Antiviral Activity

In addition to its anticancer properties, this compound has been identified as having antiviral capabilities, specifically against the Human Cytomegalovirus (HCMV). nih.govresearchgate.netcore.ac.uk HCMV is a member of the Herpesviridae family and can cause significant disease, particularly in immunocompromised individuals. creative-diagnostics.commdpi.com Research has demonstrated that this compound can inhibit the replication of this virus. nih.govresearchgate.netcore.ac.uk

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, related cembranoids isolated from soft corals have shown such activity. nih.govresearchgate.net This suggests that this compound may also possess anti-inflammatory effects, a characteristic often attributed to this class of marine natural products. ontosight.ai

Molecular and Cellular Mechanistic Studies

Investigation of Cell Signaling Pathway Modulation

The precise mechanisms by which this compound exerts its cytotoxic effects are a subject of ongoing research. However, it is understood that the modulation of cellular signaling pathways is a key aspect of its action. researchgate.net These pathways are complex networks that control fundamental cellular processes such as proliferation, differentiation, and survival. frontiersin.orgnih.govlongdom.org The disruption of these pathways by compounds like this compound can lead to the inhibition of cancer cell growth.

Induction of Programmed Cell Death (Apoptosis) Mechanisms

Evidence suggests that this compound induces cytotoxicity in cancer cells at least in part through the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.netrenupublishers.com This process is a crucial mechanism for eliminating damaged or unwanted cells. Some studies on related compounds have pointed towards the involvement of caspases, a family of proteases that play a central role in executing the apoptotic program. For instance, treatment with related compounds has been shown to increase the expression of caspase-3 and caspase-8, indicating the activation of the apoptotic cascade. researchgate.net

Effects on Cell Cycle Progression (e.g., G2/M arrest)

The cytotoxic effects of many cembranolide diterpenes are closely linked to their ability to interfere with the normal progression of the cell cycle. While direct studies on this compound's effect on cell cycle are not extensively detailed, compelling evidence from structurally related cembranolides, particularly those also isolated from Lobophytum michaelae, points towards the induction of cell cycle arrest at the G2/M checkpoint as a key mechanism of action.

Crassolide, a cembranolide that is often co-isolated with this compound, has been shown to induce G2/M phase arrest in human non-small-cell lung cancer (NSCLC) cells. researchgate.netsemanticscholar.org This arrest prevents the cells from entering mitosis, ultimately leading to programmed cell death or apoptosis. semanticscholar.org The induction of G2/M arrest by Crassolide is mechanistically linked to the generation of reactive oxygen species and subsequent endoplasmic reticulum (ER) stress. researchgate.netsemanticscholar.org Similarly, other cembranoids like Sinularin and Salarin C have been reported to halt the cell cycle in the G2/M phase. nih.govmdpi.com This recurring observation across multiple related compounds suggests that the cembranolide scaffold, which this compound possesses, is predisposed to targeting the regulatory machinery of the G2/M checkpoint. The arrest at this phase is a critical response to cellular stress and DNA damage, preventing the proliferation of damaged cells. researchgate.net

Potential for Enzyme Activity Modulation (e.g., Michael Acceptor Properties of α-Methylene-γ-Lactone Moiety)

A defining structural feature of this compound and many other cytotoxic cembranolides is the α-methylene-γ-lactone moiety. researchgate.netmdpi.com This functional group is a potent Michael acceptor, a chemical entity that can readily react with biological nucleophiles such as the sulfhydryl groups found in the cysteine residues of proteins. researchgate.netresearchgate.net This reactivity is considered fundamental to the biological activity of these compounds. researchgate.net

The α,β-unsaturated carbonyl system of the lactone ring acts as an electrophilic "warhead," enabling the molecule to form covalent bonds with key cellular enzymes or proteins, thereby inhibiting their function. researchgate.netnih.gov This covalent modification is often irreversible and can lead to a cascade of cellular events, including the disruption of signaling pathways and the induction of apoptosis. The importance of this moiety is highlighted by structure-activity relationship studies, which show that modification or saturation of the α-methylene-γ-lactone motif often leads to a significant reduction or complete loss of cytotoxic activity. researchgate.netresearchgate.net Therefore, it is highly probable that this compound exerts at least part of its cytotoxic effects by acting as a covalent modifier of essential enzymes, effectively deactivating them through Michael addition.

Exploration of Protein Interaction Targets (e.g., Actin Cytoskeleton, Tubulin, Topoisomerase I)

The profound cytotoxic effects of this compound necessitate its interaction with critical intracellular protein targets. While direct binding partners for this compound have not been exhaustively identified, studies on related cembranolides and extracts rich in these compounds have revealed several plausible targets.

Tubulin: The microtubule network, composed of tubulin polymers, is essential for cell division, structure, and transport. It is a common target for anticancer agents. mdpi.com An extract from the soft coral Lobophytum crassum, which is known to produce cembranolides, was found to significantly inhibit tubulin polymerization. mdpi.com This suggests that cembranoids within the extract, likely including compounds structurally similar to this compound, can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. mdpi.com

Topoisomerase: These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage in cancer cells. The cembranolide derivative 13-acetoxysarcocrassolide has been identified as a dual inhibitor of Heat Shock Protein 90 (Hsp90) and Topoisomerase IIα. researchgate.netnmmba.gov.tw Given the shared cembranolide skeleton, Topoisomerase II is a potential, high-value target for this compound.

While direct interactions with the actin cytoskeleton have not been specified for this compound, the disruption of other cytoskeletal components like tubulin is a well-established mechanism for related marine natural products.

Role of Reactive Oxygen Species (ROS) in Cellular Effects

A growing body of evidence indicates that the induction of oxidative stress is a central mechanism in the anticancer activity of cembranolide diterpenes. The generation of intracellular Reactive Oxygen Species (ROS) can damage DNA, lipids, and proteins, and trigger cell death pathways. nih.gov

Studies on Crassolide have demonstrated that its ability to induce G2/M arrest and apoptosis is dependent on the accumulation of ROS. researchgate.netsemanticscholar.org Likewise, the cembranolide derivative 13-acetoxysarcocrassolide stimulates ROS generation, which is critical for its apoptotic activity in oral cancer cells. nih.govcoms.events This effect is often confirmed by experiments where the cytotoxic effects of the cembranolide are reversed by the addition of an ROS scavenger, such as N-acetylcysteine (NAC). coms.eventsmdpi.com Other related compounds, including Sinularin and Dihydrosinularin, also exert their antiproliferative effects in a ROS-dependent manner. mdpi.comnih.gov This consistent pattern strongly suggests that this compound's cellular effects are also likely mediated, at least in part, by its capacity to induce an overwhelming state of oxidative stress within cancer cells.

Investigation of Specific Pathway Modulation (e.g., PI3K/AKT/mTOR, NF-κB, ER stress, SERCA)

The cellular effects initiated by this compound and related compounds are propagated through the modulation of key signaling pathways that govern cell survival, proliferation, and inflammation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. nih.gov Cembranoids isolated from Lobophytum michaelae have been shown to exert dose-dependent inhibitory effects on TNFα-induced NF-κB transcriptional activity. researchgate.net A related compound, lobolide, was identified as a potent inhibitor of the NF-κB signaling pathway, blocking the nuclear translocation of NF-κB proteins. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and is frequently hyperactivated in cancer. mdpi.comiiarjournals.org Several cembranolides have been shown to suppress this survival pathway. For instance, Sinularin inactivates the PI3K/AKT/mTOR pathway, and Sinulariolide and 11-epi-sinulariolide acetate also exert their effects through its inhibition. nih.govmdpi.comiiarjournals.org This makes the PI3K/AKT/mTOR cascade a highly probable target for this compound.

ER Stress and SERCA: The endoplasmic reticulum (ER) is vital for protein folding, and disruptions in its function lead to ER stress, which can trigger apoptosis. researchgate.netnih.gov The anticancer effects of Crassolide are mechanistically achieved through ROS accumulation that activates the ER stress pathway. researchgate.netsemanticscholar.org Other cembranoids have also been shown to trigger ER stress-mediated apoptosis. nih.gov A potential mechanism for inducing ER stress is the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The marine toxin agelasine B, for example, inhibits SERCA, leading to apoptosis. mdpi.com This identifies the ER stress response and potentially the SERCA pump as plausible targets contributing to the cytotoxicity of this compound.

Identification of Pharmacological Targets

Based on in vitro investigations of this compound and structurally analogous cembranoid diterpenes, several key pharmacological targets and mechanisms have been identified that explain its potent cytotoxic activity. These findings underscore its potential as a lead compound for anticancer drug development.

The primary pharmacological targets appear to be intracellular signaling pathways critical for cancer cell survival and proliferation. There is strong evidence that cembranolides inhibit the NF-κB pathway and the PI3K/AKT/mTOR pathway . researchgate.netnih.govmdpi.comiiarjournals.org The disruption of these pathways removes pro-survival signals and can directly lead to apoptosis.

A crucial molecular feature is the α-methylene-γ-lactone moiety , which functions as a Michael acceptor. researchgate.netresearchgate.net This allows this compound to act as a covalent inhibitor, likely targeting and deactivating a range of cellular enzymes and proteins that contain reactive cysteine residues.

The compound's activity is strongly associated with the induction of cellular stress responses. This includes the generation of Reactive Oxygen Species (ROS) and the induction of Endoplasmic Reticulum (ER) Stress . researchgate.netsemanticscholar.orgnih.gov These stress conditions culminate in cell cycle arrest, specifically at the G2/M checkpoint , and ultimately trigger programmed cell death (apoptosis). researchgate.netsemanticscholar.org

Specific protein targets that are likely inhibited by this compound or related cembranolides include tubulin and Topoisomerase II , both of which are validated targets in cancer chemotherapy. mdpi.comresearchgate.net

The cytotoxic efficacy of this compound has been demonstrated across a range of human cancer cell lines, as detailed in the table below.

Structure-activity Relationship Sar Studies

Methodologies for SAR Elucidation

The investigation into how the chemical structure of lobomichaolide relates to its biological activity has largely relied on comparative studies of naturally occurring analogues. oncodesign-services.comnih.gov This approach involves isolating a series of structurally related compounds from the same or similar marine sources and comparing their biological activities to identify critical structural motifs. oncodesign-services.com

While extensive synthetic modification of the this compound skeleton is not widely documented, SAR studies have been effectively conducted by comparing its cytotoxicity with a series of naturally occurring cembranolides isolated alongside it from the soft coral Lobophytum michaelae. nih.gov This method utilizes nature's own combinatorial chemistry as a tool for SAR elucidation. By isolating and evaluating related compounds, such as crassolide and various michaolides (L-Q), researchers can deduce the importance of specific structural variations. nih.govmdpi.com

For instance, the isolation of michaolides L, M, N, P, and Q, which possess variations in the cembrane ring's functional groups and stereochemistry, and the subsequent comparison of their cytotoxic potencies against various cancer cell lines, have provided valuable insights into the SAR of this compound class. nih.gov This approach, while reliant on natural availability, offers a direct method to understand how modifications to the core structure affect efficacy. oncodesign-services.com

Table 1: Cytotoxicity of this compound and Related Cembranolides from Lobophytum michaelae

| Compound | P-388 (ED₅₀ µM/mL) | HT-29 (ED₅₀ µM/mL) | A-549 (ED₅₀ µM/mL) |

|---|---|---|---|

| This compound | 0.3 | 0.8 | 0.9 |

| Michaolide L | 0.6 | 2.5 | 3.2 |

| Michaolide M | 2.0 | 4.9 | >10 |

| Michaolide N | 0.3 | 1.1 | 1.5 |

| Michaolide P | 0.8 | 2.1 | 2.8 |

| Michaolide Q | 0.4 | 1.5 | 1.9 |

Data sourced from studies on cembranolides from L. michaelae. nih.gov

A pivotal functional group consistently identified as essential for the cytotoxic activity of this compound and many related cembranolides is the α-exo-methylene-γ-lactone moiety. nih.govresearchgate.net This feature is a recurring structural motif in a variety of bioactive natural products known for their potent cytotoxic effects. researchgate.net The electrophilic nature of the α,β-unsaturated lactone makes it a reactive Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins. researchgate.net This interaction is believed to be a key mechanism of action, leading to the inhibition of critical cellular targets, like the transcription factor NF-κB.

The importance of this moiety is demonstrated by comparing the high cytotoxicity of this compound and other cembranolides possessing this group with analogues that lack it. nih.gov For example, michaolide O, a related cembranolide from L. michaelae that lacks the α-exo-methylene-γ-lactone, is reported to be non-cytotoxic. nih.gov This stark difference in activity underscores the indispensable contribution of this functional group to the compound's biological profile. Studies on other sesquiterpene lactones have similarly shown that the α-methylene-γ-lactone group is necessary for their biological effects.

Stereochemistry, the three-dimensional arrangement of atoms, plays a profound role in the biological activity of natural products, as interactions with chiral biological targets like enzymes and receptors are highly specific. nih.govsolubilityofthings.commhmedical.com For this compound, its complex structure with multiple chiral centers means that its specific stereoisomeric form is critical to its efficacy.

The absolute stereochemistry of this compound has been determined and is considered important for its potent cytotoxicity. researchgate.net While direct comparative studies on the biological activity of different synthetic stereoisomers of this compound are limited, the principle of stereospecificity is well-established in pharmacology. slideshare.net It is understood that only the natural enantiomer will fit correctly into the binding site of its molecular target(s) to elicit a potent biological response. nih.govresearchgate.net Any variation in the stereochemistry at the key chiral centers would likely alter the molecule's conformation, hindering its ability to interact effectively with its target and thus reducing or abolishing its cytotoxic activity. solubilityofthings.com

Analysis of Functional Group Contributions to Activity (e.g., α-exo-methylene-γ-lactone moiety)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. europa.eu These computational tools are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. oncodesign-services.com

While specific QSAR models developed exclusively for this compound are not extensively reported in the literature, the methodology has been successfully applied to other classes of marine diterpenoids, such as eunicellins and clerodanes, demonstrating its utility for this type of natural product. nih.govresearchgate.net These studies typically employ computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

These 3D-QSAR approaches build a model by aligning a series of related molecules (a training set) and calculating their steric, electrostatic, and hydrophobic fields. acs.org The model then correlates these field values with the observed biological activity. nih.govresearchgate.net For a compound like this compound, such models could be used to predict the cytotoxicity of newly designed, unsynthesized analogues. uminho.pt By generating a valid 3D-QSAR model, researchers could guide the synthesis of new derivatives with potentially enhanced potency, saving significant time and resources. nih.gov

Key structural descriptors in QSAR modeling are the specific physicochemical or structural properties of a molecule that are found to correlate with its biological activity. mdpi.com For cytotoxic diterpenoids similar to this compound, several types of descriptors are typically important. nih.govresearchgate.net

Based on QSAR studies of related compounds, the key descriptors likely to influence this compound's activity would include:

Steric Descriptors: These describe the size and shape of the molecule. The contour maps generated in CoMFA studies often highlight regions where bulky substituents increase or decrease activity, providing a guide for structural modification. nih.gov

Electrostatic Descriptors: These relate to the distribution of charge in the molecule. For this compound, the polar lactone ring and any hydroxyl or epoxide groups would be major contributors to the electrostatic field, which is crucial for interactions with polar residues in a target's binding site. acs.org

A QSAR model for this compound and its analogues would aim to create a mathematical equation that combines these descriptors to accurately predict cytotoxicity. researchgate.net

Application of Computational Models for Activity Prediction

Insights from Analogues and Related Cembranoids

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For cembranoid diterpenes like this compound, these studies involve comparing the activity of various natural analogues and related compounds to identify key structural features responsible for their cytotoxic effects.

Comparative Analysis of Biological Potency

This compound has been isolated alongside several analogues from the soft coral Lobophytum michaelae, including crassolide and a series of compounds known as michaolides. researchgate.netnih.gov Comparative studies of their biological potency, particularly their cytotoxicity against various cancer cell lines, have provided valuable insights.

This compound and its close analogue, crassolide, both exhibit significant cytotoxic activities. nih.govmdpi.com Research has shown their effectiveness against human lung adenocarcinoma (A-549), human colon adenocarcinoma (HT-29), human nasopharyngeal carcinoma (KB), and murine lymphocytic leukemia (P-388) cell lines. nih.govmdpi.com For instance, in one study, this compound showed ED₅₀ values of 0.38, 0.37, 0.59, and 0.34 μg/mL against A-549, HT-29, KB, and P-388 cell lines, respectively. nih.gov Crassolide demonstrated comparable, and in some cases, more potent activity with ED₅₀ values of 0.39, 0.26, 0.85, and 0.08 μg/mL against the same cell lines, respectively. nih.gov

Other related cembranolides isolated from L. michaelae, such as michaolides L, M, N, P, and Q, also display cytotoxicity. nih.govmdpi.com These compounds were found to be effective against P-388, HT-29, and A-549 cells, with the most potent activity observed against the P-388 cancer cell line. nih.govmdpi.comresearchgate.net The ED₅₀ values for this group of michaolides ranged from 0.3 to 4.9 μM/mL. nih.govmdpi.com

The following table summarizes the cytotoxic activity of this compound and some of its related cembranoids, illustrating the comparative potency.

| Compound | Cell Line | Activity (ED₅₀) | Source |

|---|---|---|---|

| This compound | A-549 (Human Lung Carcinoma) | 0.38 µg/mL | nih.gov |

| This compound | HT-29 (Human Colon Adenocarcinoma) | 0.37 µg/mL | nih.gov |

| This compound | KB (Human Nasopharyngeal Carcinoma) | 0.59 µg/mL | nih.gov |

| This compound | P-388 (Murine Lymphocytic Leukemia) | 0.34 µg/mL | nih.gov |

| Crassolide | A-549 (Human Lung Carcinoma) | 0.39 µg/mL | nih.gov |

| Crassolide | HT-29 (Human Colon Adenocarcinoma) | 0.26 µg/mL | nih.gov |

| Crassolide | KB (Human Nasopharyngeal Carcinoma) | 0.85 µg/mL | nih.gov |

| Crassolide | P-388 (Murine Lymphocytic Leukemia) | 0.08 µg/mL | nih.gov |

| Michaolides L, M, N, P, Q | P-388, HT-29, A-549 | 0.3 - 4.9 µM/mL | nih.govmdpi.com |

Elucidation of Essential Pharmacophores

The pharmacophore of a molecule refers to the specific three-dimensional arrangement of structural features essential for its biological activity. drugdesign.org Through comparative analysis of this compound and its analogues, a key pharmacophoric element for cytotoxicity has been suggested.

A critical feature for the cytotoxic activity of many cembranoid diterpenes appears to be the presence of an α-methylene-γ-lactone or a related α,β-unsaturated lactone moiety. researchgate.netmdpi.com It has been proposed that this functional group is crucial for the biological action of these compounds. researchgate.net Studies comparing the cytotoxicity of various cembranoids have indicated that the α-exo-methylene-γ-lactone group is important for their activity. researchgate.net The reactivity of this Michael acceptor system is thought to be a key factor in the mechanism of cytotoxicity, likely through covalent interaction with biological nucleophiles in target cells. The consistent presence of this moiety in highly active compounds like this compound and crassolide, and its correlation with the bioactivity of other related cembranoids, strongly supports its role as an essential pharmacophore. mdpi.com

Advanced in Vitro Models in Lobomichaolide Research

Three-Dimensional (3D) Cell Culture Systems

Three-dimensional cell culture systems are at the forefront of in vitro research, offering models that more accurately replicate the complex microenvironments of native tissues compared to traditional two-dimensional (2D) cultures. nih.govnih.govnih.gov These systems are crucial for understanding cellular interactions and for more predictive preclinical drug screening. plos.orgmoleculardevices.com

Spheroid Models for Tumor Microenvironment Simulation

Spheroid models, which are self-assembled 3D aggregates of cells, are widely used to mimic the architecture and microenvironment of solid tumors. moleculardevices.commdpi.com They replicate key features such as nutrient and oxygen gradients, cell-cell interactions, and the extracellular matrix (ECM), which are known to influence cancer progression and drug resistance. nih.govmdpi.com These models are instrumental in studying the efficacy of anticancer drugs, as they can reveal resistance mechanisms not observable in 2D cultures. plos.orgmdpi.com Multicellular tumor spheroids can incorporate various cell types, including cancer cells, fibroblasts, and immune cells, to better simulate the heterogeneity of the tumor stroma. mdpi.com

Despite the utility of spheroid models in cancer research, there are no specific studies found that detail the effects or mechanistic evaluation of Lobomichaolide using this technology.

Organoid Technology for Tissue-Level Mimicry

Organoid technology represents a significant leap in creating 'mini-organs' in a dish that are derived from stem cells and can self-organize to replicate the structure and function of real organs. healthbooktimes.orge-century.us Patient-derived organoids (PDOs), in particular, preserve the genetic and phenotypic characteristics of the original tissue, making them invaluable for personalized medicine, drug screening, and studying disease pathogenesis. frontiersin.org Organoids have been successfully developed for various tissues, including the intestine, liver, brain, and prostate, and are used to model diseases and test drug responses with high fidelity. frontiersin.orgaccscience.comnih.gov

However, a review of existing research indicates that this compound has not been investigated using organoid technology to assess its tissue-level effects or therapeutic potential.

Microphysiological Systems (MPS) / Organ-on-a-Chip Platforms

Microphysiological systems, or organs-on-a-chip, are advanced in vitro models that combine cell biology with microfabrication and microfluidics to emulate the dynamic environment of human organs. xiahepublishing.comemulatebio.comnih.gov These platforms allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces. mdpi.com

Integration of Dynamic Environmental Factors (e.g., fluid flow, mechanical forces)

A key feature of MPS is the integration of dynamic factors like fluid flow, which mimics blood flow, providing continuous nutrient supply, waste removal, and physiologically relevant shear stress to the cultured cells. mdpi.com This dynamic culture condition is crucial for maintaining the viability and function of complex 3D tissue models for extended periods, allowing for the study of chronic drug exposure and long-term effects. mdpi.comdarpa.mil These systems can recreate the complex interplay between different cell types and the mechanical cues that influence cell behavior and drug response. emulatebio.com

There is no evidence of this compound being tested in MPS platforms that integrate such dynamic environmental factors.

Replication of Physiological Functions for Drug Testing

Organ-on-a-chip technology aims to replicate the physiological and pathophysiological responses of entire organs, such as the liver, lung, heart, and kidney. xiahepublishing.comnih.govnih.gov By creating interconnected multi-organ systems, researchers can study drug metabolism, efficacy, and toxicity at a systemic level, offering a more predictive alternative to animal models. xiahepublishing.commdpi.com These platforms are increasingly used in drug development to gain insights into human-relevant responses to new therapeutic candidates. darpa.milharvard.edu

The application of organ-on-a-chip technology for the evaluation of this compound has not been reported in the scientific literature.

Utility in Mechanistic and Efficacy Studies

Advanced in vitro models like spheroids, organoids, and MPS are powerful tools for elucidating the mechanisms of action of therapeutic compounds and for conducting more reliable efficacy studies. They bridge the gap between simplistic 2D cell cultures and complex in vivo animal models, offering a more controlled and human-relevant testing environment. mdpi.comnih.gov The ability to perform high-content imaging and analysis on these models provides detailed information on cellular and molecular responses to drug treatment. frontiersin.org

Due to the lack of primary research, the utility of these advanced models for mechanistic and efficacy studies of this compound remains unexplored.

Advantages over Traditional 2D Cell Cultures

Advanced in vitro models, such as three-dimensional (3D) cell cultures, offer significant advantages over traditional two-dimensional (2D) monolayers in the study of complex natural compounds like this compound. These 3D models more accurately replicate the in vivo environment, providing a more predictive platform for assessing drug efficacy and toxicity. nih.govdergipark.org.trmoleculardevices.com

Traditional 2D cell cultures, a long-standing tool in biomedical research, are simple and low-cost. biocompare.com However, they lack the critical microenvironmental cues found in living tissues, such as oxygen and nutrient gradients, complex cell-to-cell interactions, and the presence of an extracellular matrix (ECM). biocompare.com This absence limits their ability to accurately represent the complexity of tissues. biocompare.com Consequently, drug candidates that show promise in 2D models often fail in later stages of preclinical and clinical development. moleculardevices.com

In contrast, 3D cell culture systems, which include spheroids, organoids, and bioprinted tissues, establish a more physiologically relevant setting. dergipark.org.trbiocompare.com These models can better mimic the intricate architecture and function of organs, leading to more accurate predictions of a compound's effects. biocompare.com For instance, cells grown in 3D cultures exhibit different gene expression patterns compared to the same cells grown in 2D. sigmaaldrich.com This is crucial for studying compounds like this compound, a marine natural product whose activity is likely influenced by the complex tumor microenvironment. tandfonline.comnih.gov

The ability of 3D models to better simulate the in vivo conditions allows for a more realistic assessment of drug responses. sigmaaldrich.com For example, some cancer cells grown in 3D cultures have shown increased resistance to certain anticancer drugs, a phenomenon also observed in patients. nih.gov This improved predictivity helps to reduce the number of false positives and negatives in early drug screening, allowing researchers to focus on more promising candidates. biocompare.com

Furthermore, the use of patient-derived organoids in 3D cultures supports the advancement of personalized medicine. biocompare.com These models can capture the individual variability in drug responses, which is particularly important in oncology where patient heterogeneity is a major challenge. biocompare.com By testing compounds like this compound on patient-derived organoids, researchers can gain insights into how a specific individual's tumor might respond to treatment. nih.gov

| Feature | Traditional 2D Cell Cultures | Advanced 3D In Vitro Models | Significance in this compound Research |

|---|---|---|---|

| Microenvironment | Lacks complex cell-cell and cell-matrix interactions, and physiological gradients. biocompare.com | Mimics in vivo tissue architecture, including cell-cell interactions, ECM, and nutrient/oxygen gradients. dergipark.org.trbiocompare.com | Provides a more accurate context to evaluate the efficacy and mechanism of action of this compound. |

| Gene Expression | Altered gene expression that differs significantly from in vivo tissues. sigmaaldrich.com | More closely resembles the gene expression profiles of in vivo tissues. nih.govsigmaaldrich.com | Allows for the identification of more physiologically relevant molecular targets of this compound. |

| Drug Response | Often shows higher sensitivity to cytotoxic agents, leading to false positives. nih.govmoleculardevices.com | More accurately predicts in vivo drug efficacy and resistance. nih.govbiocompare.com | Enables a more reliable assessment of this compound's potential as an anticancer agent. |

| Predictive Value | Low, with a high rate of failure for drug candidates in clinical trials. moleculardevices.com | Higher, leading to a reduction in the attrition rate of new molecular entities. nih.gov | Increases the likelihood of successfully translating preclinical findings on this compound to clinical applications. |

| Personalized Medicine | Limited ability to model individual patient tumor heterogeneity. biocompare.com | Patient-derived organoids can recapitulate individual tumor characteristics and drug responses. biocompare.comnih.gov | Facilitates the investigation of this compound's effectiveness in specific patient populations. |

Addressing Species-Translation Issues in Preclinical Research

A significant hurdle in preclinical drug development is the translation of findings from animal models to humans. moleculardevices.com Differences in physiology, metabolism, and genetics between species often lead to discrepancies in drug efficacy and toxicity, contributing to the high failure rate of new drugs in clinical trials. sigmaaldrich.com Advanced in vitro models, particularly those using human cells, offer a powerful tool to mitigate these species-translation issues. nih.govnih.gov

By using human-derived cells and tissues, 3D models and organoids can provide data that is more directly relevant to human biology. nih.govlabmanager.com This is especially pertinent for marine natural products like this compound, whose complex interactions with biological systems may not be accurately recapitulated in animal models. tandfonline.comnih.gov For instance, the cytotoxic effects of this compound observed in various cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung epithelial carcinoma (A-549), can be further investigated in human-derived 3D models to better predict clinical outcomes. semanticscholar.orgmdpi.com

Organoids, which are self-organizing 3D structures grown from stem cells or patient tissues, are particularly valuable in this context. fundacionpharmamar.com They can replicate the micro-anatomy of an organ and preserve the genetic and phenotypic characteristics of the original tissue. tandfonline.comfundacionpharmamar.com This allows for the study of this compound's effects in a human-specific system, bypassing the need for animal models in certain stages of research and thus avoiding the pitfalls of inter-species extrapolation. nih.gov

The integration of these advanced models into preclinical workflows can lead to a more accurate selection of drug candidates. nih.gov By providing a more reliable prediction of human responses early in the drug discovery process, these models can help to de-risk clinical trials and accelerate the development of new therapies. nih.gov The use of humanized 3D culture platforms has already shown promise in testing the effectiveness of cancer drugs on patient-derived tissues, highlighting their potential to increase the translation of preclinical data to the clinic. plos.org

| Challenge in Preclinical Research | How Advanced In Vitro Models Address the Issue | Relevance to this compound Research |

|---|---|---|

| Species-Specific Differences in Drug Metabolism | Utilize human-derived cells and tissues, providing a more accurate representation of human drug metabolism. nih.govlabmanager.com | Allows for a more precise understanding of how this compound is metabolized in humans, which may differ from animal models. |

| Discrepancies in Drug Efficacy and Toxicity | Offers a platform to test compounds directly on human biological systems, improving the prediction of efficacy and potential toxicity. nih.govbiocompare.com | Provides a more reliable assessment of this compound's therapeutic window and potential adverse effects in humans. |

| Poor Translation of Animal Model Data to Humans | Reduces reliance on animal models by providing a more physiologically relevant human context for initial screening and mechanism of action studies. nih.govsigmaaldrich.com | Increases the confidence in preclinical data for this compound before moving to more complex and expensive in vivo studies. |

| Ethical Concerns with Animal Testing | Aligns with the 3Rs (Replacement, Reduction, and Refinement) principles by reducing the number of animals used in research. plos.org | Offers an ethical alternative for certain aspects of this compound research, particularly in early-stage screening. |

Computational and Theoretical Chemistry in Lobomichaolide Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a window into the dynamic nature of Lobomichaolide, a flexible 14-membered macrocycle. These methods are crucial for understanding its three-dimensional structure and how it interacts with biological systems. nih.gov

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the computational study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For macrocycles, this process is particularly complex due to the large number of rotatable bonds. nih.gov Computational methods are used to explore the potential energy surface of this compound to identify stable, low-energy conformers. lumenlearning.com This analysis is critical for understanding the molecule's inherent structural preferences and the spatial orientation of its key functional groups, such as the epoxide and lactone rings. chemistrysteps.comlumenlearning.com

From a computational perspective, treating these complex molecules is challenging. nih.gov The conformational search aims to generate a diverse ensemble of structures, but identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—can be difficult based on energy levels alone. nih.gov These studies help rationalize structure-activity relationships by correlating specific conformations with biological potency.

Table 1: Key Aspects of Conformational Analysis for this compound

| Computational Task | Objective | Relevance to this compound |

|---|---|---|

| Conformational Search | To identify all possible low-energy 3D structures (conformers) of the molecule. | Crucial for understanding the flexibility of the 14-membered cembranoid ring and the spatial arrangement of its functional groups. chemistrysteps.comlumenlearning.com |

| Energy Calculation | To determine the relative stability of each conformer. | Helps predict which conformations are most likely to exist under physiological conditions. |

| Geometric Analysis | To analyze bond lengths, bond angles, and dihedral angles for each stable conformer. | Provides detailed structural information that can be correlated with spectroscopic data (e.g., NMR). |

| Interaction Analysis | To identify key intramolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize certain conformations. | Explains the structural preferences of the this compound scaffold. |